Cas no 154927-01-2 (1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde)

1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
- 1H-Pyrazole-4-carboxaldehyde,1-methyl-5-phenyl-
- 1-methyl-5-phenylpyrazole-4-carbaldehyde
- 1-Methyl-5-phenyl-pyrazole-4-carbaldehyde
- 1-Methyl-5-phenyl-1H-pyrazole-4-carboxaldehyde
- EN300-155262
- MS-22188
- 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde, AldrichCPR
- 1H-Pyrazole-4-carboxaldehyde, 1-methyl-5-phenyl-
- 154927-01-2
- FT-0608074
- MFCD04115389
- A26136
- W-205773
- AKOS005169539
- DTXSID90383697
- CS-0309075
- SCHEMBL4836837
- Z808584864
- STL411794
-
- MDL: MFCD04115389
- インチ: InChI=1S/C11H10N2O/c1-13-11(10(8-14)7-12-13)9-5-3-2-4-6-9/h2-8H,1H3
- InChIKey: DLMVCAXLQMJYHP-UHFFFAOYSA-N
- SMILES: CN1C(=C(C=N1)C=O)C2=CC=CC=C2
計算された属性
- 精确分子量: 186.07900
- 同位素质量: 186.079
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 202
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9A^2
- XLogP3: 1.4
じっけんとくせい
- 密度みつど: 1.13±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 700℃
- Boiling Point: 356.4°Cat760mmHg
- フラッシュポイント: 169.4°C
- Refractive Index: 1.593
- Solubility: 極微溶性(0.19 g/l)(25ºC)、
- PSA: 34.89000
- LogP: 1.89960
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde Security Information
- 危険カテゴリコード: 22
-
危険物標識:
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関コード:
2933199090概要:
2933199090。他の構造的に不縮合なピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-155262-5.0g |
1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |
154927-01-2 | 95% | 5.0g |
$831.0 | 2023-07-09 | |
Chemenu | CM188986-5g |
1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |
154927-01-2 | 97% | 5g |
$726 | 2021-08-05 | |
abcr | AB224516-250 mg |
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |
154927-01-2 | 250MG |
€275.80 | 2022-03-25 | ||
abcr | AB224516-5 g |
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |
154927-01-2 | 5g |
€1,185.30 | 2022-03-25 | ||
Enamine | EN300-155262-2.5g |
1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |
154927-01-2 | 95% | 2.5g |
$516.0 | 2023-07-09 | |
Enamine | EN300-155262-10.0g |
1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |
154927-01-2 | 95% | 10.0g |
$1461.0 | 2023-07-09 | |
A2B Chem LLC | AA76893-500mg |
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |
154927-01-2 | 95% | 500mg |
$304.00 | 2024-04-20 | |
Aaron | AR001O6H-250mg |
1H-Pyrazole-4-carboxaldehyde, 1-methyl-5-phenyl- |
154927-01-2 | 95% | 250mg |
$248.00 | 2023-12-15 | |
Aaron | AR001O6H-1g |
1H-Pyrazole-4-carboxaldehyde, 1-methyl-5-phenyl- |
154927-01-2 | 95% | 1g |
$475.00 | 2023-12-15 | |
abcr | AB224516-250mg |
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde; . |
154927-01-2 | 250mg |
€301.00 | 2025-03-19 |
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde 関連文献
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehydeに関する追加情報
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 154927-01-2)
The compound 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 154927-01-2) is a heterocyclic aromatic aldehyde with a unique structure that combines a pyrazole ring, a methyl group, and a phenyl substituent. This compound belongs to the class of pyrazole derivatives, which have garnered significant attention in recent years due to their diverse biological activities and potential applications in pharmaceuticals, agrochemicals, and materials science. The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, which contributes to its stability and reactivity. The presence of the methyl group and the phenyl group further enhances its chemical versatility, making it a valuable building block for organic synthesis.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors, anti-inflammatory agents, and anticancer drugs. For instance, researchers have reported that certain pyrazole-containing compounds exhibit potent inhibitory effects on protein kinases, which are key targets in cancer therapy. The aldehyde group in 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde adds another layer of functionality, enabling it to participate in various condensation reactions such as the aldol reaction or the Perkin reaction. These reactions are crucial for constructing complex molecular architectures with tailored properties.
The synthesis of 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step processes that leverage the reactivity of pyrazole precursors. One common approach is the nucleophilic substitution or addition to the pyrazole ring, followed by functionalization to introduce the aldehyde group. The methyl and phenyl substituents can be introduced during the synthesis or through post-synthetic modifications. The choice of synthetic route depends on factors such as scalability, cost-effectiveness, and the desired purity of the final product.
In terms of applications, pyrazole derivatives like this compound are widely used in the development of agrochemicals due to their ability to inhibit plant pathogens and pests. For example, certain pyrazole-based fungicides have been shown to effectively control fungal infections in crops without causing significant harm to the environment. Additionally, these compounds are being explored for their potential in materials science, particularly in the design of advanced polymers and organic semiconductors.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of pyrazole derivatives with unprecedented accuracy. By employing density functional theory (DFT) calculations, scientists can design molecules with specific electronic characteristics tailored for particular applications. For instance, modifications to the substituents on the pyrazole ring can significantly influence its electron-donating or electron-withdrawing abilities, which are critical for applications in optoelectronics and catalysis.
The growing interest in green chemistry has also led to innovative methods for synthesizing pyrazole derivatives under mild conditions using biocatalysts or environmentally friendly solvents. These approaches not only reduce the environmental footprint but also enhance the scalability of production processes. For example, enzymatic catalysis has been successfully applied to synthesize certain pyrazole-containing compounds with high enantioselectivity, making them valuable for chiral drug development.
In conclusion, 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 154927-01-2) is a versatile compound with a rich structural diversity that makes it a valuable asset in various fields of chemistry. Its unique combination of functional groups and aromaticity positions it as a promising candidate for developing novel drugs, agrochemicals, and advanced materials. As research continues to uncover new applications and synthetic strategies for this compound, its role in modern chemistry is expected to grow even further.
154927-01-2 (1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde) Related Products
- 2639449-44-6(5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide)
- 2172327-54-5(1-(benzyloxy)carbonyl-4-(2-bromo-4-methoxyphenyl)pyrrolidine-3-carboxylic acid)
- 2580098-14-0(rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid)
- 2229333-48-4(tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamate)
- 2228433-37-0(2-(3-methyl-1-benzofuran-2-yl)oxyethan-1-amine)
- 37865-94-4(3-methyl-octahydro-1H-indole)
- 2649064-23-1(1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene)
- 20030-29-9(2-Cyclohexen-1-one, 2,3,6-trimethyl-)
- 2228810-39-5(4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene)
- 2680736-98-3(tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate)

